molecular formula C4HN5 B1606427 1H-1,2,3-Triazole-4,5-dicarbonitrile CAS No. 53817-16-6

1H-1,2,3-Triazole-4,5-dicarbonitrile

Cat. No. B1606427
CAS RN: 53817-16-6
M. Wt: 119.08 g/mol
InChI Key: IVANFNGOSJTZFM-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4,5-dicarbonitrile is a chemical compound with the molecular formula C4HN5 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of this compound involves several stages. In one of the stages, sodium hydride is used in toluene for a short duration, followed by the addition of Methyl 4’-(bromomethyl)biphenyl-2-carboxylate in toluene for 5 hours. The mixture is then treated with potassium hydroxide in water for 18 hours .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 119.09 . Its water solubility is calculated to be very soluble with a solubility of 16.8 mg/ml .

Scientific Research Applications

Supramolecular and Coordination Chemistry

Triazole derivatives, including 1H-1,2,3-Triazole-4,5-dicarbonitrile, exhibit a wide array of supramolecular interactions, significantly impacting supramolecular and coordination chemistry. The nitrogen-rich triazole allows for complexation of anions through hydrogen and halogen bonding, presenting various coordination modes. This versatility enables applications in anion recognition, catalysis, and photochemistry, far beyond the initial scope of click chemistry (Schulze & Schubert, 2014).

Antimicrobial Applications

1H-1,2,3-Triazole derivatives are also explored for their antimicrobial potential. Novel triazole-dihydropyridine derivatives have shown significant antibacterial activity against various bacterial strains, highlighting the therapeutic potential of these compounds in addressing bacterial infections (Gauni, Mehariya, Shah, & Duggirala, 2021).

High-Performance Materials

The structural modification of triazole compounds has led to the development of insensitive high explosives, such as tetrazolyl triazolotriazines. These compounds offer a balance between high detonation performance and safety, making them potential replacements for traditional explosives (Snyder, Myers, Imler, Chavez, Parrish, Veauthier, & Scharff, 2017).

Structural Characterization

The study of 1H- and 2H-1,2,3-triazoles through millimeter-wave spectroscopy has provided precise equilibrium structures of these isomers, contributing significantly to our understanding of their physical and chemical properties. Such detailed characterizations are crucial for the design and synthesis of new materials and drugs (Zdanovskaia, Esselman, Kougias, Amberger, Stanton, Woods, & McMahon, 2022).

Safety and Hazards

1H-1,2,3-Triazole-4,5-dicarbonitrile is classified as a warning signal word. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2H-triazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HN5/c5-1-3-4(2-6)8-9-7-3/h(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVANFNGOSJTZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NNN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202093
Record name 1H-1,2,3-Triazole-4,5-dicarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53817-16-6
Record name 1H-1,2,3-Triazole-4,5-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53817-16-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4,5-dicarbonitrile
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Record name 1H-1,2,3-Triazole-4,5-dicarbonitrile
Source EPA DSSTox
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Record name 1H-1,2,3-triazole-4,5-dicarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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